benzylated cycloisomaltotetraose
benzylated cycloisomaltotetraose
Brand Name:
Vulcanchem
CAS No.:
153440-04-1
VCID:
VC0134527
InChI:
InChI=1S/C108H112O20/c1-13-37-77(38-14-1)61-109-93-89-73-121-106-102(118-70-86-55-31-10-32-56-86)98(114-66-82-47-23-6-24-48-82)95(111-63-79-41-17-3-18-42-79)91(126-106)75-123-108-104(120-72-88-59-35-12-36-60-88)100(116-68-84-51-27-8-28-52-84)96(112-64-80-43-19-4-20-44-80)92(128-108)76-124-107-103(119-71-87-57-33-11-34-58-87)99(115-67-83-49-25-7-26-50-83)94(110-62-78-39-15-2-16-40-78)90(127-107)74-122-105(125-89)101(117-69-85-53-29-9-30-54-85)97(93)113-65-81-45-21-5-22-46-81/h1-60,89-108H,61-76H2/t89-,90-,91-,92-,93-,94-,95-,96-,97+,98+,99+,100+,101-,102-,103-,104-,105+,106+,107+,108+/m1/s1
SMILES:
C1C2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC4C(C(C(C(O4)OCC5C(C(C(C(O1)O5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1
Molecular Formula:
C108H112O20
Molecular Weight:
1730 g/mol
benzylated cycloisomaltotetraose
CAS No.: 153440-04-1
Main Products
VCID: VC0134527
Molecular Formula: C108H112O20
Molecular Weight: 1730 g/mol
CAS No. | 153440-04-1 |
---|---|
Product Name | benzylated cycloisomaltotetraose |
Molecular Formula | C108H112O20 |
Molecular Weight | 1730 g/mol |
IUPAC Name | (1S,4R,5R,6S,7R,8S,11R,12R,13S,14R,15S,18R,19R,20S,21R,22S,25R,26R,27S,28R)-5,6,7,12,13,14,19,20,21,26,27,28-dodecakis(phenylmethoxy)-2,9,16,23,29,30,31,32-octaoxapentacyclo[23.3.1.14,8.111,15.118,22]dotriacontane |
Standard InChI | InChI=1S/C108H112O20/c1-13-37-77(38-14-1)61-109-93-89-73-121-106-102(118-70-86-55-31-10-32-56-86)98(114-66-82-47-23-6-24-48-82)95(111-63-79-41-17-3-18-42-79)91(126-106)75-123-108-104(120-72-88-59-35-12-36-60-88)100(116-68-84-51-27-8-28-52-84)96(112-64-80-43-19-4-20-44-80)92(128-108)76-124-107-103(119-71-87-57-33-11-34-58-87)99(115-67-83-49-25-7-26-50-83)94(110-62-78-39-15-2-16-40-78)90(127-107)74-122-105(125-89)101(117-69-85-53-29-9-30-54-85)97(93)113-65-81-45-21-5-22-46-81/h1-60,89-108H,61-76H2/t89-,90-,91-,92-,93-,94-,95-,96-,97+,98+,99+,100+,101-,102-,103-,104-,105+,106+,107+,108+/m1/s1 |
Standard InChIKey | VNWXTHBSGJGSKF-QRXURSOLSA-N |
Isomeric SMILES | C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)OC[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O1)O5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1 |
SMILES | C1C2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC4C(C(C(C(O4)OCC5C(C(C(C(O1)O5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1 |
Canonical SMILES | C1C2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC4C(C(C(C(O4)OCC5C(C(C(C(O1)O5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1 |
Synonyms | benzylated cycloisomaltotetraose |
PubChem Compound | 16131353 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume